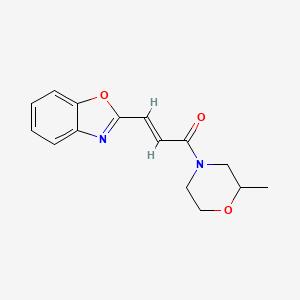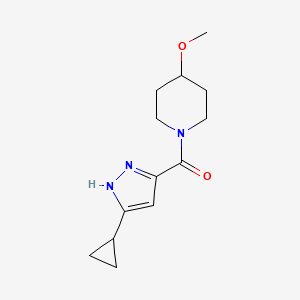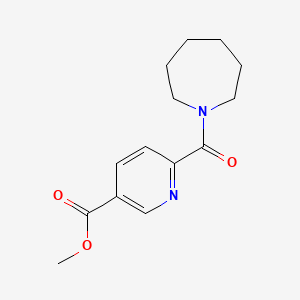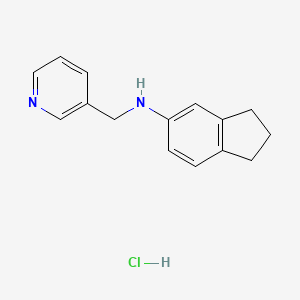
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPP is a small molecule that belongs to the family of benzoxazole derivatives and has a molecular weight of 333.4 g/mol.
Mécanisme D'action
The mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In cancer cells, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
One of the limitations of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its relatively complex synthesis method, which may limit its widespread use in research laboratories. In addition, the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. One area of research is in the development of new cancer therapies based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in combination with other anticancer agents.
Another area of research is in the development of new materials based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the photoluminescence properties of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in optoelectronic devices.
Conclusion
In conclusion, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one exhibits potent anticancer activity and excellent photoluminescence properties, making it a promising candidate for the development of new cancer therapies and materials for use in optoelectronic devices. Further research is needed to fully understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential applications in various areas of research.
Méthodes De Synthèse
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a multi-step process that involves the reaction of 2-amino-3-hydroxybenzoic acid with 2-methyl-4-chloromorpholine in the presence of triethylamine and dimethylformamide. The resulting product is then subjected to a condensation reaction with acetylacetone in the presence of acetic anhydride and triethylamine to form (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit potent anticancer activity. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Another area of research where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has shown potential is in the field of materials science. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-17(8-9-19-11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQWTNRRNIFDX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)




![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)